molecular formula C18H18BrN5OS B12037581 N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 573973-11-2

N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12037581
CAS No.: 573973-11-2
M. Wt: 432.3 g/mol
InChI Key: YGSUKVHRWSQYJS-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole derivatives featuring a sulfur-linked acetamide backbone. Its structure includes a 4-bromo-2-methylphenyl group and a 4-ethyl-5-(pyridin-4-yl)triazole moiety, which contribute to its unique physicochemical and biological properties .

Properties

CAS No.

573973-11-2

Molecular Formula

C18H18BrN5OS

Molecular Weight

432.3 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H18BrN5OS/c1-3-24-17(13-6-8-20-9-7-13)22-23-18(24)26-11-16(25)21-15-5-4-14(19)10-12(15)2/h4-10H,3,11H2,1-2H3,(H,21,25)

InChI Key

YGSUKVHRWSQYJS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Br)C)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Attachment of the Pyridine Group: The pyridine group is introduced through a nucleophilic substitution reaction.

    Formation of the Sulfanyl Linkage: The sulfanyl group is attached using a thiol reagent under basic conditions.

    Bromination and Methylation: The aromatic ring is brominated and methylated using bromine and methyl iodide, respectively.

    Final Coupling: The final coupling step involves the reaction of the triazole derivative with the brominated aromatic compound in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic bromine, leading to dehalogenation or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated or hydrogenated derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways involving sulfanyl and triazole groups.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and sulfanyl groups could play key roles in these interactions, potentially involving hydrogen bonding, van der Waals forces, and covalent modifications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s core structure shares similarities with other 1,2,4-triazole derivatives, but variations in substituents significantly alter activity. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Analogs
Compound Name Phenyl Substituent Pyridinyl Position Triazole Substituent Key Functional Role
Target Compound 4-bromo-2-methylphenyl 4-pyridinyl 4-ethyl Unknown (structural analog of Orco modulators)
VUAA1 4-ethylphenyl 3-pyridinyl 4-ethyl Orco agonist
OLC-12 4-isopropylphenyl 4-pyridinyl 4-ethyl Orco agonist
OLC15 4-butylphenyl 2-pyridinyl 4-ethyl Orco antagonist
KA3 (from ) 4-chlorophenyl 4-pyridinyl 4-(substituted aryl) Antimicrobial/anti-inflammatory
Compound in 4-sulfamoylphenyl 4-pyridinyl 4-(4-bromophenyl) Not specified (structural similarity to kinase inhibitors)

Research Findings on Analogous Compounds

Orco Receptor Modulation

  • VUAA1 : Activates Orco in Drosophila and mosquitoes (EC₅₀ ~20 µM), used as a tool compound in calcium imaging .
  • OLC-12 : Generates stronger currents in heterologously expressed Orco receptors compared to VUAA1, suggesting higher efficacy .
  • OLC15: Antagonizes Orco (IC₅₀ ~5 µM), highlighting how minor structural changes (2-pyridinyl vs. 3/4-pyridinyl) invert functional outcomes .

Antimicrobial and Anti-Inflammatory Activity

  • Derivatives with halogenated phenyl groups (e.g., KA3 with 4-chlorophenyl) exhibit MIC values of 12.5–25 µg/mL against E. coli and S. aureus .
  • Electron-withdrawing substituents (e.g., bromo in the target compound) correlate with enhanced antioxidant activity in vitro (IC₅₀ ~50 µM) .

Data Tables

Table 3: Substituent-Activity Relationships
Substituent Type Effect on Activity Example Compound
4-Bromo (phenyl) Enhanced antimicrobial/antioxidant activity Target compound, KA3
4-Pyridinyl Improved receptor specificity Target compound, OLC-12
4-Isopropyl (phenyl) Increased hydrophobic binding OLC-12

Biological Activity

Antimicrobial and Antifungal Activity

Preliminary studies suggest that this compound shows promise in antimicrobial and antifungal therapies due to its ability to disrupt specific biological pathways. The presence of the triazole ring, coupled with the bromine atom on the phenyl ring and the pyridine moiety, contributes to its unique chemical properties and potential biological activities.

The compound's mechanism of action involves binding to specific molecular targets, potentially inhibiting their activity or altering their function. This interaction could lead to significant therapeutic effects in treating various diseases. The structural components of the molecule allow it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

Enzyme Inhibition Studies

Research has focused on the compound's interactions with specific enzymes or receptors. While detailed data on enzyme inhibition is not provided in the available search results, the compound's structure suggests potential activity against various enzymatic targets.

Comparative Analysis

To better understand the biological activity of N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, it is useful to compare it with structurally similar compounds. The table below presents a comparison of related compounds:

CompoundStructureUnique FeaturesBiological Activity
N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideTriazole structure with bromo-methylphenyl and pyridine groupsContains bromine atom on phenyl ringPotential antimicrobial and antifungal activity
N-(3-chloro-4-methylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yloxy)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideSimilar triazole structureContains a chlorinated phenyl groupNot specified in search results
2-{[5-(pyridin-3-yloxy)-1H-pyrazolyl]sulfanyl}-N-[3-methoxyphenyl]acetamidePyrazole derivativeDifferent heterocyclic ringNot specified in search results

Toxicity Profile

In vitro studies on the toxicity of similar 1,2,4-triazole derivatives have shown very low toxicity in human peripheral blood mononuclear cells (PBMC) cultures . While specific data for N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not available, related compounds demonstrated viable cell counts in the range of 94.71–96.72%, comparable to control cultures .

Structure-Activity Relationship

The biological activity of N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is likely influenced by its structural features. The presence of the 1,2,4-triazole ring is associated with a wide variety of biological activities, including antimicrobial, antimycobacterial, anticonvulsant, antidepressant, antihypertensive, and analgesic properties .

Future Research Directions

While the current data on N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is limited, its structural similarity to other biologically active 1,2,4-triazole derivatives suggests potential for further investigation in various therapeutic areas. Future research should focus on:

  • Detailed enzyme inhibition studies
  • In vivo toxicity and efficacy studies
  • Structure-activity relationship studies to optimize its biological activity
  • Exploration of its potential as an anti-inflammatory or analgesic agent

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